2-Isopropyl-5-methylbenzofuran
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Overview
Description
2-Isopropyl-5-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropyl group at the second position and a methyl group at the fifth position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate alkylating agents. For instance, the reaction of 2-hydroxy-5-methylacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the benzofuran ring. These methods offer high yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzofuran-2,3-diones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into benzofuran-2-ylmethanol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Benzofuran-2,3-diones.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Benzofuran derivatives, including 2-Isopropyl-5-methylbenzofuran, are investigated for their potential use in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylbenzofuran involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve disruption of bacterial cell membranes, while its anticancer activity could be related to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the isopropyl group, resulting in different biological activities and chemical reactivity.
5-Isopropylbenzofuran: Lacks the methyl group, which can affect its physical and chemical properties.
2-Isopropylbenzofuran: Similar structure but without the methyl group, leading to variations in its applications and reactivity.
Uniqueness: 2-Isopropyl-5-methylbenzofuran is unique due to the presence of both isopropyl and methyl groups, which confer distinct steric and electronic properties.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)12-7-10-6-9(3)4-5-11(10)13-12/h4-8H,1-3H3 |
InChI Key |
ZBDULVFQGCXALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(C)C |
Origin of Product |
United States |
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